Deoxyguanidinoproclavaminic acid
CAS No.:
Cat. No.: VC1709167
Molecular Formula: C9H16N4O3
Molecular Weight: 228.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H16N4O3 |
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Molecular Weight | 228.25 g/mol |
IUPAC Name | (2S)-5-(diaminomethylideneamino)-2-(2-oxoazetidin-1-yl)pentanoic acid |
Standard InChI | InChI=1S/C9H16N4O3/c10-9(11)12-4-1-2-6(8(15)16)13-5-3-7(13)14/h6H,1-5H2,(H,15,16)(H4,10,11,12)/t6-/m0/s1 |
Standard InChI Key | UYADDEKIZFRINK-LURJTMIESA-N |
Isomeric SMILES | C1CN(C1=O)[C@@H](CCCN=C(N)N)C(=O)O |
SMILES | C1CN(C1=O)C(CCCN=C(N)N)C(=O)O |
Canonical SMILES | C1CN(C1=O)C(CCCN=C(N)N)C(=O)O |
Introduction
Chemical Identity and Properties
Deoxyguanidinoproclavaminic acid is a specialized metabolite characterized by its β-lactam structure and guanidino functional group. It represents an important early-stage intermediate in the biosynthetic pathway of clinically relevant β-lactam compounds, particularly clavulanic acid.
Nomenclature and Identification
The compound is known by several names in scientific literature, with "deoxyguanidinoproclavaminic acid" being the most common. Alternative nomenclature includes deoxyamidinoproclavaminic acid, deoxyguanidinoproclavaminate, and the systematic name (2S)-5-carbamimidamido-2-(2-oxoazetidin-1-yl)pentanoic acid . Table 1 presents the comprehensive identification parameters for this compound.
Table 1: Identification Parameters for Deoxyguanidinoproclavaminic Acid
Parameter | Information |
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Primary Name | Deoxyguanidinoproclavaminic acid |
Systematic Name | (2S)-5-carbamimidamido-2-(2-oxoazetidin-1-yl)pentanoic acid |
Alternative Names | Deoxyamidinoproclavaminic acid, Deoxyamidinoproclavaminate, Deoxyguanidinoproclavaminate |
Chemical Formula | C₉H₁₆N₄O₃ |
Molecular Weight | 228.25 Daltons |
PubChem CID | 441123 |
ChEBI ID | CHEBI:15426 |
DrugBank ID | DB02475 |
KEGG ID | C06656 |
InChIKey | UYADDEKIZFRINK-LURJTMIESA-N |
Biosynthetic Pathway Context
Deoxyguanidinoproclavaminic acid holds a crucial position in the biosynthetic pathway of clavulanic acid, a clinically important β-lactamase inhibitor produced by Streptomyces clavuligerus.
Position in Clavulanic Acid Biosynthesis
The biosynthetic pathway of clavulanic acid begins with the condensation of L-arginine and D-glyceraldehyde-3-phosphate to form N²-(2-carboxyethyl)-arginine (CEA) . The subsequent steps follow a defined sequence:
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CEA is cyclized by β-lactam synthetase (β-LS) to form deoxyguanidinoproclavaminic acid
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Deoxyguanidinoproclavaminic acid is hydroxylated by clavaminate synthase to form guanidinoproclavaminic acid
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Guanidinoproclavaminic acid is converted to proclavaminic acid by proclavaminate amidinohydrolase
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Proclavaminic acid undergoes oxidative cyclization to form clavaminic acid
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The pathway continues through several steps to ultimately produce clavulanic acid
This sequence positions deoxyguanidinoproclavaminic acid as the first monocyclic β-lactam intermediate in the pathway, representing a critical transition point in clavulanic acid biosynthesis .
Enzymatic Formation
The formation of deoxyguanidinoproclavaminic acid is catalyzed by β-lactam synthetase (β-LS), a novel Mg²⁺-dependent enzyme. This reaction represents a previously unknown mechanism of β-lactam ring formation in nature . The reaction requires:
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N²-(carboxyethyl)-arginine (CEA) as substrate
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ATP and Mg²⁺ as cofactors
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The enzyme β-lactam synthetase (β-LS), encoded by orf3 in the clavulanic acid gene cluster
The reaction involves an intramolecular amide bond formation that creates the β-lactam ring, with ATP hydrolysis driving the cyclization process .
Enzyme Interactions and Transformations
Deoxyguanidinoproclavaminic acid participates in several enzyme-catalyzed reactions critical to clavulanic acid biosynthesis, most notably its hydroxylation by clavaminate synthase.
Hydroxylation by Clavaminate Synthase
The conversion of deoxyguanidinoproclavaminic acid to guanidinoproclavaminic acid is catalyzed by clavaminate synthase (CAS), a non-heme iron-dependent oxygenase that requires the following cofactors :
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2-Oxoglutarate (α-ketoglutaric acid)
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Molecular oxygen (O₂)
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Catalytic Fe²⁺
The reaction produces guanidinoproclavaminic acid, succinate, and carbon dioxide. This hydroxylation represents the first of three distinct transformations catalyzed by CAS in the clavulanic acid biosynthetic pathway .
Table 2: Enzymatic Reaction Details
Aspect | Details |
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Enzyme | Clavaminate synthase (EC 1.14.11.21) |
KEGG Reaction | R05466 |
Substrates | Deoxyguanidinoproclavaminic acid, 2-Oxoglutarate, O₂ |
Products | Guanidinoproclavaminic acid, Succinate, CO₂ |
Cofactor | Fe²⁺ |
Gene/Protein | cas1 and cas2 in S. clavuligerus, cas3 in S. antibioticus |
Reaction Type | Oxidation (hydroxylation at C-3 position) |
Research Applications and Significance
Deoxyguanidinoproclavaminic acid has been instrumental in multiple aspects of antibiotic research, particularly in understanding β-lactam biosynthesis and the mechanisms of antibiotic resistance.
Chemical Complementation Studies
Research on deoxyguanidinoproclavaminic acid has provided valuable insights into the biosynthetic pathway of clavulanic acid through chemical complementation experiments. When synthetic deoxyguanidinoproclavaminic acid was added to cultures of S. clavuligerus mutants with disrupted β-lactam synthetase genes (orf3), clavulanic acid production was restored . These studies demonstrated that:
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Deoxyguanidinoproclavaminic acid is the authentic product of β-lactam synthetase
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It is an essential intermediate in clavulanic acid biosynthesis
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The β-lactam ring formation catalyzed by β-lactam synthetase represents a novel mechanism distinct from other known pathways
Novel β-lactam Formation Mechanism
The formation of deoxyguanidinoproclavaminic acid represents a previously unknown mechanism of β-lactam ring biosynthesis, distinct from the mechanisms employed in penicillin and cephalosporin biosynthesis . This discovery expanded our understanding of natural β-lactam formation and suggested that this mode of β-lactam formation could be more widespread in nature and mechanistically related to asparagine synthesis .
Analytical Detection Methods
The guanidino functional group in deoxyguanidinoproclavaminic acid allows for its detection using the Sakaguchi reaction, a colorimetric method that employs 8-hydroxyquinoline, bromine, and sodium hydroxide to produce a characteristic color with guanidino compounds . Additional analytical methods used to detect and characterize this compound include:
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Reversed-phase HPLC on C18 columns
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NMR spectroscopy for structural confirmation
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Mass spectrometry, particularly matrix-assisted laser desorption mass spectrometry
Broader Significance in Antibiotic Research
Deoxyguanidinoproclavaminic acid's role in clavulanic acid biosynthesis connects it to the broader context of combating antibiotic resistance, a critical global health concern.
Connection to β-lactamase Inhibition
Clavulanic acid, for which deoxyguanidinoproclavaminic acid is a key precursor, is a clinically important β-lactamase inhibitor used in combination with β-lactam antibiotics to overcome bacterial resistance mechanisms . This combination therapy has demonstrated significant value in treating infections caused by β-lactamase-producing bacteria.
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